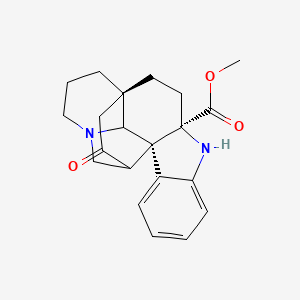
Chmfl-btk-01
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHMFL-BTK-01 is a highly selective irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It has an IC50 value of 7 nM, making it a potent inhibitor. This compound is known for its ability to inhibit BTK Y223 auto-phosphorylation, which is crucial for its function .
Méthodes De Préparation
The synthesis of CHMFL-BTK-01 involves a multi-step process. The key steps include the formation of the core structure through a series of reactions, including amide bond formation and cyclization. The final product is obtained after purification and characterization. Industrial production methods typically involve optimizing these steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
CHMFL-BTK-01 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
CHMFL-BTK-01 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study BTK-related pathways and mechanisms.
Biology: It helps in understanding the role of BTK in various cellular processes, including B-cell receptor signaling.
Medicine: It is being investigated for its potential therapeutic applications in treating B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.
Industry: It is used in the development of new BTK inhibitors with improved selectivity and potency
Mécanisme D'action
CHMFL-BTK-01 exerts its effects by irreversibly binding to the cysteine residue at position 481 of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream targets. The inhibition of BTK disrupts B-cell receptor signaling, leading to reduced B-cell proliferation and survival .
Comparaison Avec Des Composés Similaires
CHMFL-BTK-01 is unique due to its high selectivity and irreversible binding to BTK. Similar compounds include:
Ibrutinib: The first approved BTK inhibitor, known for its potent clinical activity but also associated with off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity over Ibrutinib.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced selectivity and potency
These compounds share a similar mechanism of action but differ in their selectivity, potency, and side effect profiles.
Propriétés
Formule moléculaire |
C38H41N5O5 |
|---|---|
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
4-tert-butyl-N-[2-methyl-3-[1-methyl-5-[4-(morpholine-4-carbonyl)-3-(prop-2-enoylamino)anilino]-6-oxopyridin-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
Clé InChI |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3)NC4=CC(=C(C=C4)C(=O)N5CCOCC5)NC(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


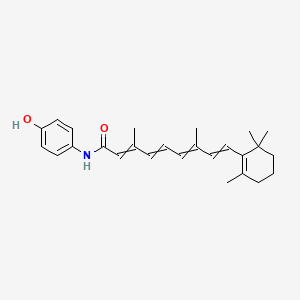
![7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester](/img/structure/B12432489.png)
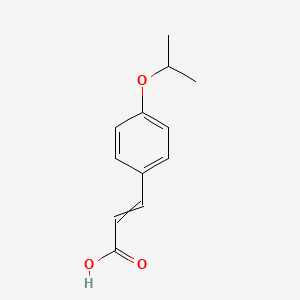
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
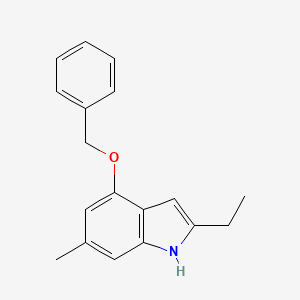
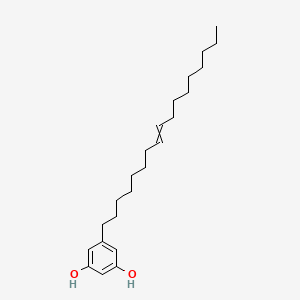
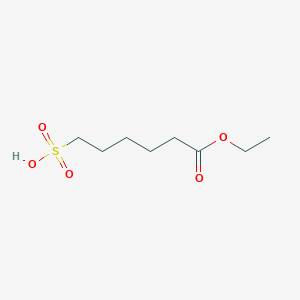
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
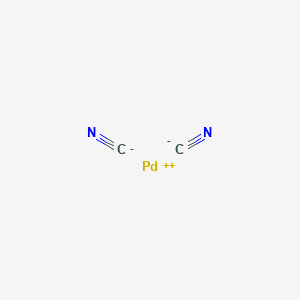
![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

